molecular formula C8H12N2 B1426954 2-(3-Methylpyridin-4-yl)ethan-1-amine CAS No. 910399-93-8

2-(3-Methylpyridin-4-yl)ethan-1-amine

Cat. No.: B1426954
CAS No.: 910399-93-8
M. Wt: 136.19 g/mol
InChI Key: IXHBXKYOKXXAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylpyridin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol . It is also known by its IUPAC name, 2-(3-methyl-4-pyridinyl)ethanamine . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and an ethylamine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-4-yl)ethan-1-amine typically involves the alkylation of 3-methylpyridine with ethylamine. One common method includes the reaction of 3-methylpyridine with ethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(3-Methylpyridin-4-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The ethylamine group can form hydrogen bonds with various biological molecules, influencing their function. The pyridine ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylpyridin-2-yl)ethan-1-amine
  • 2-(3-Methylpyridin-5-yl)ethan-1-amine
  • 2-(3-Methylpyridin-6-yl)ethan-1-amine

Uniqueness

2-(3-Methylpyridin-4-yl)ethan-1-amine is unique due to the specific position of the methyl and ethylamine groups on the pyridine ring.

Properties

IUPAC Name

2-(3-methylpyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-6-10-5-3-8(7)2-4-9/h3,5-6H,2,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHBXKYOKXXAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylpyridin-4-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(3-Methylpyridin-4-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(3-Methylpyridin-4-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(3-Methylpyridin-4-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(3-Methylpyridin-4-yl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(3-Methylpyridin-4-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.